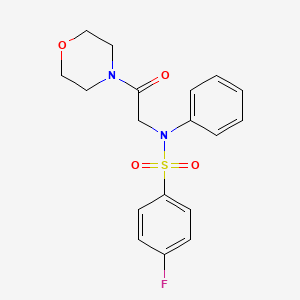

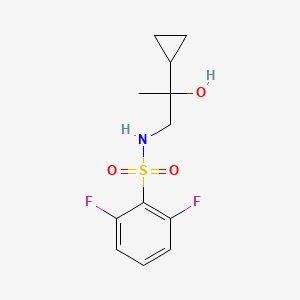

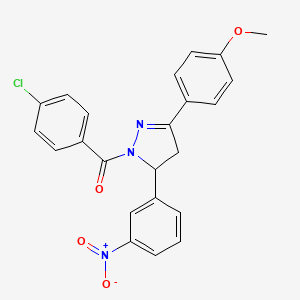

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide (4-Fluoro-MOPSO) is a sulfonamide-based compound that has been studied for its potential use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or as a starting material for further reactions. 4-Fluoro-MOPSO has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Process : The synthesis of related compounds involving 4-fluoro phenyl groups and morpholine derivatives has been documented. For example, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized through NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction (Mamatha S.V et al., 2019).

Crystal Structure Analysis : For compounds like 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, crystal structure determination is a key step in understanding the compound’s properties (Xuechen Hao et al., 2017).

Biological and Pharmacological Activities

Antibacterial and Antioxidant Properties : Compounds with 4-fluoro phenyl and morpholine features have demonstrated significant antibacterial, antioxidant, and antimicrobial activities. For instance, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-TB activity and superior antimicrobial activity (Mamatha S.V et al., 2019).

Antimicrobial Potency : Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown good antimicrobial activity, with some compounds exhibiting potent activity in minimum inhibitory concentration (MIC) tests (D. B. Janakiramudu et al., 2017).

Antitumor Activity : Related compounds such as 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide have shown the ability to inhibit the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).

Chemical Reactions and Processes

Fluorination Reactions : N-fluorobenzenesulfonamide derivatives have been used in enantioselective fluorination reactions, demonstrating the utility of such compounds in chemical synthesis (Fajie Wang et al., 2014).

Aminochlorination of Alkenes : Studies on N-chloro-N-fluorobenzenesulfonamide (CFBSA) have explored its use in the aminochlorination of alkenes, demonstrating the compound's role in organic synthesis (Xiao-Qiu Pu et al., 2016).

Synthesis of Pharmaceutical Intermediates : Continuous synthesis studies of compounds like 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate in pharmaceutical production, highlight the importance of such compounds in drug manufacturing (H. S. Pereira et al., 2021).

Propriétés

IUPAC Name |

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXEEORJJJIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)

![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)

![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)